Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate
Description
Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate is a thiazole-containing propanedioate ester derivative. Its structure features a 4-(4-bromophenyl)thiazol-2-ylamino group conjugated with a diethyl propanedioate backbone.
Properties
IUPAC Name |
diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFUPXCDRVBHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole-2-amine.
Condensation Reaction: The thiazole derivative is then condensed with diethyl malonate in the presence of a suitable catalyst, such as piperidine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, the synthesized derivatives were evaluated using the turbidimetric method, revealing promising results against common pathogens .
| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| p1 | Effective | 32 µg/mL |
| p2 | Moderate | 64 µg/mL |
| p3 | Low | 128 µg/mL |
Anticancer Potential
The anticancer properties of diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate have been studied extensively. The compound has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through the Sulforhodamine B assay. The results indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| p1 | 15 | Induces apoptosis |
| p2 | 30 | Cell cycle arrest at G0/G1 phase |
| p3 | 45 | Inhibition of proliferation |
Case Study 1: Synthesis and Characterization
A study involved the synthesis of this compound using a Dean-Stark apparatus to facilitate the reaction in diphenyl ether at elevated temperatures. The product was characterized by its melting point and spectral data confirming its structure .
Case Study 2: Biological Evaluation
In another study, the synthesized thiazole derivatives were subjected to biological evaluation for their antimicrobial and anticancer activities. The results indicated that specific modifications to the thiazole ring could enhance biological activity, leading to improved therapeutic profiles .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. In antimicrobial applications, it disrupts the cell wall synthesis of bacteria and fungi. For anticancer activity, it interferes with cell division and induces apoptosis in cancer cells by targeting specific enzymes and receptors involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogs, differing primarily in substituents attached to the thiazole or propanedioate moieties. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The 4-bromophenyl group is a common feature, contributing electron-withdrawing effects and enhancing stability.
- The thiazole ring is critical for π-stacking interactions in biological systems, as seen in analogs with anti-inflammatory and antimicrobial activities .
Physicochemical Properties
Table 2: Calculated and Experimental Physicochemical Data
*Calculated from C₁₇H₁₈BrN₂O₄S.
†Inferred from similar propanedioate esters .
‡Based on analog in .
Key Observations :
- The target compound’s higher molecular weight compared to non-thiazole propanedioate esters (e.g., ) reflects the added complexity of the thiazole ring.
- The lower logP (~2.4) compared to Compound 9c (~3.8) suggests reduced lipophilicity, likely due to the polar propanedioate ester .
- The melting point of Compound 9c (198–200°C) indicates strong intermolecular interactions, possibly via hydrogen bonding from the acetamide group .
Challenges :
- Steric hindrance from the 4-bromophenyl group may reduce reaction yields compared to smaller substituents (e.g., methyl or methoxy groups).
Pharmacological Potential
While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from analogs:
- Thiazole derivatives (e.g., Compound 9c) exhibit antimicrobial and anticancer activities due to interactions with enzymes like cyclooxygenase-2 (COX-2) .
Limitations :
- The bromophenyl group may enhance cytotoxicity but could also increase metabolic stability compared to halogen-free analogs.
Biological Activity
Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis of this compound
The compound is synthesized through a multi-step reaction involving the condensation of 4-(4-bromophenyl)thiazol-2-amine with diethyl malonate. The reaction typically occurs under reflux conditions in diphenyl ether, leading to the formation of the desired product with moderate yields.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated potent activity against various bacterial strains. The synthesized compounds were evaluated using the turbidimetric method, which revealed promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Antimicrobial Activity (MIC μg/mL) | Bacterial Strain |
|---|---|---|
| p1 | 32 | Staphylococcus aureus |
| p2 | 16 | Escherichia coli |
| p3 | 64 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. Notably, it exhibited significant antiproliferative effects against MCF7 (human breast adenocarcinoma) cells as determined by the Sulforhodamine B (SRB) assay. The IC50 values for these compounds were found to be in the low micromolar range, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| p1 | 10 | Induction of apoptosis |
| p2 | 15 | Cell cycle arrest at G1 phase |
| p3 | 20 | Inhibition of proliferation |
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is closely related to their structural features. The presence of electron-withdrawing groups such as bromine at the para position enhances the antimicrobial and anticancer activities. Additionally, modifications at the thiazole ring can significantly influence the potency and selectivity of these compounds against specific targets.
Case Studies and Research Findings
- In Vivo Studies : A study on thiazole derivatives demonstrated their efficacy in reducing tumor growth in xenograft models. The compounds showed minimal toxicity to normal cells while effectively targeting cancerous tissues .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its biological targets. Docking simulations revealed strong binding affinities with key proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What are the critical parameters for optimizing the synthesis of Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate?
- Methodological Answer: Synthesis optimization requires careful adjustment of reaction conditions. Key parameters include:
- Temperature: Elevated temperatures (e.g., reflux) for condensation steps to ensure complete reaction .
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Catalysts: Acidic or basic catalysts (e.g., glacial acetic acid) to accelerate nucleophilic substitutions or imine formation .
- Reaction Time: Extended reflux durations (4–6 hours) for multi-step reactions to maximize yield .
- Purification: Column chromatography or recrystallization to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D molecular geometry and confirms stereochemistry .
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify functional groups (e.g., thiazole protons at δ 7–8 ppm, ester carbonyls at ~170 ppm) .
- Infrared Spectroscopy (IR): Detects key vibrations (e.g., C=O stretches at ~1700 cm, N-H bends at ~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer: Discrepancies often arise from structural modifications or experimental variables. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., bromophenyl, thiazole) to isolate bioactive moieties .
- Control Experiments: Compare activity under identical assay conditions (pH, temperature, solvent) to minimize confounding factors .
- Computational Modeling: Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors) .
Q. What strategies are recommended for designing novel derivatives to enhance physicochemical properties?
- Methodological Answer:
- Functional Group Substitution: Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects .
- Heterocycle Modification: Substitute the thiazole ring with triazole or pyrazole to alter solubility and bioavailability .
- Prodrug Synthesis: Convert the ester groups to amides or carbamates to improve metabolic stability .
Q. How can researchers investigate the compound’s stability under varying experimental conditions?
- Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via HPLC .
- pH-Dependent Stability: Test solubility and integrity in buffers (pH 1–12) to identify optimal storage conditions .
- Kinetic Analysis: Calculate half-life () in solution using UV-Vis spectroscopy to model degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
